molecular formula C24H19ClFNO4 B6146684 (3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid CAS No. 1366372-54-4

(3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid

Cat. No.: B6146684
CAS No.: 1366372-54-4
M. Wt: 439.9 g/mol
InChI Key: MSORMDXVVIITTO-JOCHJYFZSA-N
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Description

The compound “(3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid” is a chiral β-amino acid derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its molecular formula is C24H19ClFNO4, with a molecular weight of ~440.87 g/mol. The stereochemistry at the β-carbon (R-configuration) and the substitution pattern on the phenyl ring (4-chloro-3-fluoro) are critical to its chemical behavior and applications in peptide synthesis and medicinal chemistry. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection, enabling selective deprotection under mild basic conditions .

Properties

CAS No.

1366372-54-4

Molecular Formula

C24H19ClFNO4

Molecular Weight

439.9 g/mol

IUPAC Name

(3R)-3-(4-chloro-3-fluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C24H19ClFNO4/c25-20-10-9-14(11-21(20)26)22(12-23(28)29)27-24(30)31-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19,22H,12-13H2,(H,27,30)(H,28,29)/t22-/m1/s1

InChI Key

MSORMDXVVIITTO-JOCHJYFZSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C4=CC(=C(C=C4)Cl)F

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC(=C(C=C4)Cl)F

Purity

90

Origin of Product

United States

Biological Activity

(3R)-3-(4-chloro-3-fluorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a compound of interest due to its potential biological activities, particularly in the context of pharmaceutical applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

  • Empirical Formula : C25H23ClFNO4
  • Molecular Weight : 401.45 g/mol
  • CAS Number : 507472-28-8
  • Functional Groups : Amine, carboxylic acid

The compound exhibits its biological activity primarily through interaction with specific molecular targets involved in cellular signaling pathways. Preliminary studies suggest that it may inhibit certain enzymes or receptors that play critical roles in disease processes, particularly in cancer and metabolic disorders.

Biological Activity Data

Activity TypeObserved EffectReference
AntiproliferativeInhibition of cell growth in T-cell lymphoma models
Enzyme InhibitionSignificant reduction in activity of ABCB1 pump
CytotoxicityInduced apoptosis in cancer cell lines

Case Studies

  • T-cell Lymphoma Study :
    In a study examining the effects on T-cell lymphoma, this compound demonstrated a potent inhibitory action on the ABCB1 efflux pump. This resulted in increased retention of chemotherapeutic agents within the cells, enhancing their cytotoxic effects.
  • Enzyme Interaction :
    Research indicated that the compound interacts with various enzymes involved in metabolic processes. The inhibition of the ABCB1 pump was particularly noted, suggesting potential applications in overcoming drug resistance in cancer therapy.

Pharmacological Profile

The pharmacological profile of this compound includes:

  • Absorption : Rapidly absorbed following administration.
  • Distribution : High affinity for tissues with active transport mechanisms.
  • Metabolism : Primarily metabolized by liver enzymes; potential for drug-drug interactions.
  • Excretion : Mainly excreted via renal pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structurally analogous compounds, highlighting differences in substituents, molecular properties, and applications:

Compound Name Substituents Molecular Weight (g/mol) Key Properties/Applications References
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid 4-Cl 421.87 Lower polarity vs. fluoro analog; used in SPPS for hydrophobic peptide segments.
(3R)-3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-nitrophenyl)propanoic acid 4-NO2 432.43 Electron-withdrawing nitro group enhances reactivity; potential for conjugation chemistry.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid 4-CF2H ~437.43 Improved metabolic stability due to difluoromethyl group; antiviral research applications.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(o-tolyl)propanoic acid 2-CH3 (o-tolyl) 401.43 Steric hindrance from methyl group; modulates peptide backbone flexibility.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(bromodifluoromethoxy)phenyl)propanoic acid 4-O-CF2Br ~503.31 Bulky bromodifluoromethoxy group for probing steric effects in enzyme inhibition studies.
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-hydroxyphenyl)propanoic acid 2-OH ~433.42 Hydroxyl group enables hydrogen bonding; used in pH-sensitive peptide delivery systems.

Key Differences and Implications :

Substituent Effects: Electron-Withdrawing Groups (NO2, Cl, F): Enhance electrophilicity, improving reactivity in coupling reactions. The 4-chloro-3-fluoro substitution in the target compound balances lipophilicity and electronic effects, favoring interactions with hydrophobic protein pockets . Steric Bulk (e.g., CF2Br, o-tolyl): Compounds like the bromodifluoromethoxy derivative exhibit steric hindrance, which can reduce enzymatic degradation or alter binding kinetics .

Stereochemistry :

  • The R-configuration in the target compound contrasts with S-enantiomers (e.g., ), which may exhibit divergent biological activities due to chiral recognition in biological systems .

Applications: Peptide Synthesis: Fmoc-protected amino acids with chloro/fluoro substituents are used to introduce halogen bonds in peptides, enhancing stability or receptor affinity .

Safety and Stability :

  • The target compound’s 4-chloro-3-fluorophenyl group may reduce photodegradation compared to nitro-substituted analogs, which are prone to nitro group reduction . Storage under inert atmospheres (e.g., argon) is recommended for all Fmoc derivatives to prevent oxidation .

Q & A

Q. Optimization Table :

StepMethodYield (%)Key Conditions
Fmoc ProtectionNa₂CO₃/1,4-dioxane85–90RT, 12 hr
Phenyl Group AttachmentSuzuki Coupling70–75Pd(PPh₃)₄, 80°C
Final PurificationRP-HPLC>95Acetonitrile/water gradient

How should this compound be stored to ensure stability?

Basic
Store in a dark , inert atmosphere (argon or nitrogen) at room temperature to prevent degradation of the Fmoc group and halogenated aromatic ring. Avoid moisture to minimize hydrolysis of the carbamate linkage .

What analytical techniques resolve stereochemical inconsistencies in synthesis?

Q. Advanced

  • X-ray Crystallography : Definitive confirmation of the (3R)-configuration .
  • Chiral HPLC : Use chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers .
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in the propanoic acid backbone to infer stereochemistry .

Q. Common Pitfalls :

  • Racemization during basic conditions; mitigate by using low temperatures (<0°C) and short reaction times .

How do fluorinated substituents affect bioactivity compared to non-fluorinated analogs?

Advanced
The 4-chloro-3-fluorophenyl group enhances:

  • Lipophilicity : Improves membrane permeability (logP increased by ~0.5 vs. non-fluorinated analogs) .
  • Metabolic Stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes .
  • Target Binding : The electron-withdrawing effect strengthens π-π stacking with aromatic residues in enzyme active sites (e.g., kinase inhibitors) .

Q. Data Comparison :

AnalogIC₅₀ (nM)Solubility (µg/mL)
4-Cl-3-F12 ± 215
4-Cl45 ± 525

What biological assays evaluate its activity?

Q. Basic

  • Enzyme Inhibition Assays : Measure IC₅₀ against target enzymes (e.g., proteases) using fluorogenic substrates .
  • Cellular Uptake Studies : Quantify intracellular concentrations via LC-MS/MS in cancer cell lines .
  • Dose-Response Curves : Assess cytotoxicity (e.g., MTT assay) to identify therapeutic windows .

How can microwave-assisted synthesis improve yield?

Advanced
Microwave irradiation accelerates reactions by enhancing kinetic energy:

  • Reduced Reaction Time : Fmoc protection completes in 2 hr (vs. 12 hr conventionally) .
  • Higher Purity : Minimizes side reactions (e.g., epimerization) through rapid, uniform heating.
  • Example : Suzuki coupling under microwave (100°C, 20 min) achieves 85% yield vs. 70% conventionally .

What strategies mitigate solubility issues in bioassays?

Q. Advanced

  • Co-Solvents : Use DMSO (≤10%) or cyclodextrins to enhance aqueous solubility .
  • pH Adjustment : Ionize the propanoic acid group (pH 7.4) to improve solubility .
  • Prodrug Design : Esterify the carboxylic acid for better uptake, followed by enzymatic hydrolysis .

What safety precautions are necessary during handling?

Q. Basic

  • PPE : Gloves, goggles, and lab coats to avoid skin/eye contact (H315, H319) .
  • Ventilation : Use fume hoods to prevent inhalation of fine particles (H335) .

How is the compound applied in peptide synthesis?

Basic
The Fmoc group serves as a temporary protecting group for amines:

Solid-Phase Synthesis : Incorporate the compound into peptide chains via Fmoc deprotection (piperidine) and coupling (HOBt/DIC) .

Orthogonal Deprotection : Retain acid-labile groups (e.g., tert-butyl) during cleavage with TFA .

What advanced techniques characterize protein-compound interactions?

Q. Advanced

  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KDK_D) in real-time .
  • Cryo-EM : Visualize compound-induced conformational changes in target proteins .
  • ITC : Measure thermodynamic parameters (ΔH, ΔS) to optimize binding interactions .

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